2-Bromo-3-methylbenzoyl chloride
Overview
Description
2-Bromo-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H6BrClO and a molecular weight of 233.49 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the third position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylbenzoyl chloride can be synthesized from 2-bromo-3-methylbenzoic acid. The typical procedure involves dissolving 2-bromo-3-methylbenzoic acid in dichloromethane and adding oxalyl chloride to the reaction mixture. The reaction is maintained at 0°C initially and then heated to 50°C . The reaction proceeds with the evolution of hydrogen chloride gas, and the product is isolated by standard work-up procedures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient cooling systems to manage the exothermic nature of the reaction. The purity of the final product is ensured through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, or halogenating agents under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products include amides, esters, or thioesters.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
2-Bromo-3-methylbenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Material Science: It is utilized in the synthesis of polymers and advanced materials.
Chemical Biology: It is employed in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 2-bromo-3-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in medicinal chemistry, it may be used to modify drug molecules to enhance their activity or stability.
Comparison with Similar Compounds
- 2-Bromo-4-methylbenzoyl chloride
- 2-Bromo-3-chlorobenzoyl chloride
- 2-Bromo-3-methoxybenzoyl chloride
Comparison: 2-Bromo-3-methylbenzoyl chloride is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This unique substitution pattern can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different reactivity profiles and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
2-bromo-3-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNNEUYMRSYCRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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